molecular formula C42H58N2O8 B1241254 Incarvillateine

Incarvillateine

Cat. No. B1241254
M. Wt: 718.9 g/mol
InChI Key: VQKTZIKAARDZIA-ZDYZRSSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incarvillateine is a natural product found in Incarvillea sinensis with data available.

Scientific Research Applications

Synthesis and Analgesic Efficacy

Incarvillateine, a major component of Incarvillea sinensis, has been synthesized and tested for its analgesic properties. Huang et al. (2016) developed a synthetic approach enabling the production of incarvillateine and its analogs. They found that incarvillateine and two analogs were effective in preventing acetic acid-induced pain and demonstrated analgesic efficacy in a formalin-induced pain model. Notably, these compounds were more effective than gabapentin, a standard pain medication, in a spared nerve injury model of pain (Huang et al., 2016).

Antinociceptive Effects and Adenosine System Involvement

Wang et al. (2015) explored incarvillateine's effects against various types of pain, including acute, inflammatory, and neuropathic pain. Their findings suggest that incarvillateine's antinociceptive effects, particularly in chronic pain, are related to the adenosine system, not the opioid system. This highlights its potential as a novel analgesic compound (Wang et al., 2015).

Structure-Activity Relationship Studies

Nakamura et al. (2001) conducted a study to understand the relationship between the structure of incarvillateine and its antinociceptive activity. They found that the cyclobutane moiety in incarvillateine is crucial for its antinociceptive action, as other compounds lacking this structure showed no or weak activity (Nakamura et al., 2001).

Effects on Motor Activity and Adenosine Receptor Activation

Kim et al. (2019) investigated the effects of incarvillateine on antinociception and motor activity. They found that incarvillateine produced potent antinociceptive effects along with motor suppression, and these effects were mediated by adenosine receptor activation (Kim et al., 2019).

Epileptic Seizures and GABAA Currents

Bian et al. (2019) reported that incarvillateine exacerbates epileptic seizures by inhibiting subtypes of γ-Aminobutyric acid type A (GABAA) receptors. This inhibition of GABAA currents and synaptic transmissions suggests a need for caution in the therapeutic use of incarvillateine (Bian et al., 2019).

properties

Product Name

Incarvillateine

Molecular Formula

C42H58N2O8

Molecular Weight

718.9 g/mol

IUPAC Name

bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] 2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C42H58N2O8/c1-21-17-43(5)19-29-23(3)33(15-27(21)29)51-41(47)39-37(25-9-11-31(45)35(13-25)49-7)40(38(39)26-10-12-32(46)36(14-26)50-8)42(48)52-34-16-28-22(2)18-44(6)20-30(28)24(34)4/h9-14,21-24,27-30,33-34,37-40,45-46H,15-20H2,1-8H3/t21-,22-,23-,24-,27-,28-,29-,30-,33+,34+,37?,38?,39?,40?/m0/s1

InChI Key

VQKTZIKAARDZIA-ZDYZRSSRSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)O[C@@H]5C[C@H]6[C@H](CN(C[C@H]6[C@@H]5C)C)C)C7=CC(=C(C=C7)O)OC)C

Canonical SMILES

CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C

synonyms

7-epi-incarvilline
incarvillateine
incarvilline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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